

Spectroscopic Profile of 7Z-Trifostigmanoside I: A Technical Guide

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Compound of Interest

Compound Name: 7Z-Trifostigmanoside I

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **7Z-Trifostigmanoside I**, a bioactive glycoside isolated from sweet potato (*Ipomoea batatas*). The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Mass Spectrometry (MS) Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) has been utilized to determine the molecular formula of **7Z-Trifostigmanoside I**.

Parameter	Observed Value
Molecular Formula	C ₂₄ H ₃₈ O ₁₂
Ionization Mode	Positive
[M+Na] ⁺	m/z 541.2261
Key Fragments	m/z 387 [M-H-Api] ⁺ , m/z 225 [M-H-Api-glc] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products like **7Z-Trifostigmanoside I**. The following tables summarize the reported ^1H and ^{13}C NMR data.

Table 2.1: ^{13}C NMR Spectroscopic Data (CD_3OD)

Position	Chemical Shift (δ) ppm
1	41.02
2	50.7
3	199.7
4	125.7
5	165.8
6	77.7
7	130.31
8	133.3
9	75.4
10	19.70
11	22.02
12	23.32
13	18.13
1'	101.3
2'	77.2
3'	75.4
4'	64.7
5'	73.4
6'	61.3
1''	109.3
2''	76.5
3''	79.2
4''	59.6

5"

70.2

Table 2.2: Partial ^1H NMR Spectroscopic Data (CD_3OD)

While a complete list of proton assignments is not available in the reviewed literature, key characteristic signals have been reported.

Proton	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
H-13	1.83	s	6.4
H-10	1.29	d	
H-12	1.04	s	
H-11	1.03	s	

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

Specific IR and UV-Vis spectroscopic data for **7Z-Trifostigmanoside I** are not readily available in the public domain. However, the general approach to obtaining and interpreting this data for a compound of this class is outlined in the experimental protocols section.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.
- **Sample Preparation:** The purified compound is dissolved in a suitable matrix, such as m-nitrobenzyl alcohol, and applied to the FAB probe tip.

- **Data Acquisition:** The sample is ionized in the positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.
- **Sample Preparation:** 5-10 mg of purified **7Z-Trifostigmanoside I** is dissolved in 0.5-0.6 mL of deuterated methanol (CD_3OD) and transferred to a 5 mm NMR tube.
- **1H NMR:** Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
- **^{13}C NMR:** Proton-decoupled ^{13}C NMR spectra are recorded to identify all unique carbon signals.
- **2D NMR (COSY, HSQC, HMBC):**
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton spin-spin couplings within the molecule.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton with its directly attached carbon atom.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

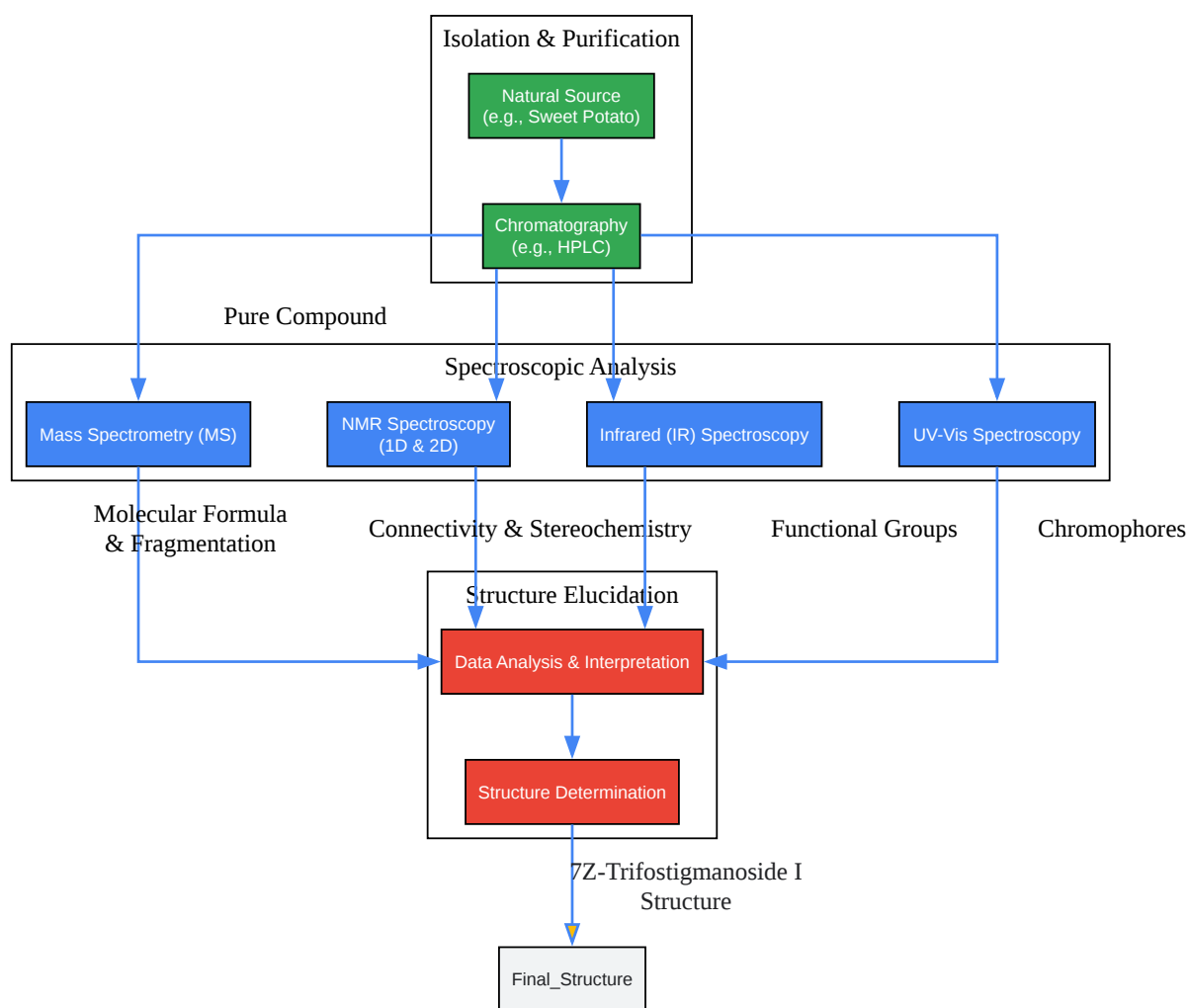
- **Data Acquisition:** The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Expected characteristic absorptions for **7Z-Trifostigmanoside I** would include O-H stretching (from hydroxyl groups), C-H stretching (from alkyl groups), C=O stretching (from the ketone), C=C stretching (from the alkene), and C-O stretching (from the glycosidic linkages and hydroxyl groups).

Ultraviolet-Visible (UV) Spectroscopy

- **Instrumentation:** A UV-Visible spectrophotometer.
- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
- **Data Acquisition:** The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm). The presence of a chromophore, such as the α,β -unsaturated ketone system in **7Z-Trifostigmanoside I**, would be expected to produce a characteristic absorption maximum (λ_{max}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like **7Z-Trifostigmanoside I**.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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